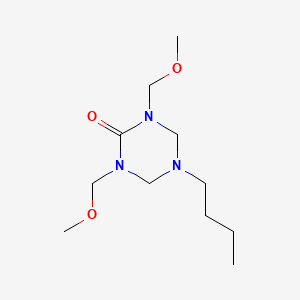
5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one is a chemical compound with a unique structure that includes a triazinan ring substituted with butyl and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazinan derivative with butyl and methoxymethyl reagents in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out in solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-1,3-bis(diethylamino)methyl-5-methylimidazolidine-2,4-dione
- 5-Butyl-1,3-bis(dimethylamino)methyl-5-methylimidazolidine-2,4-dione
Uniqueness
5-Butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one is unique due to its specific substitution pattern and the presence of methoxymethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84373-15-9 |
|---|---|
Molecular Formula |
C11H23N3O3 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-butyl-1,3-bis(methoxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C11H23N3O3/c1-4-5-6-12-7-13(9-16-2)11(15)14(8-12)10-17-3/h4-10H2,1-3H3 |
InChI Key |
TXFJTVRWTOQLLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(C(=O)N(C1)COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
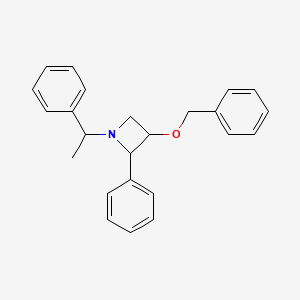
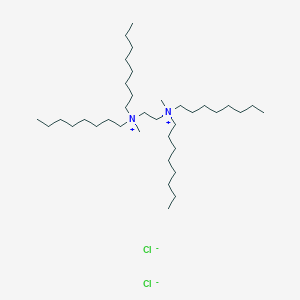
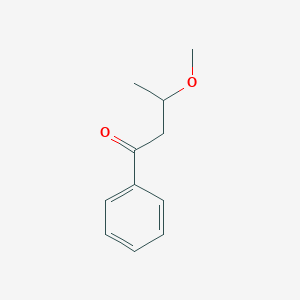
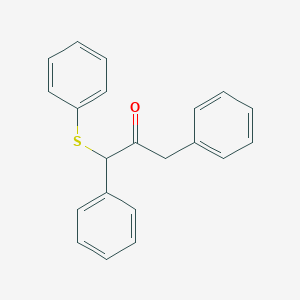
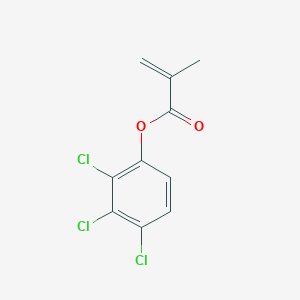
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)

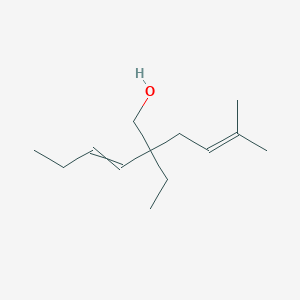
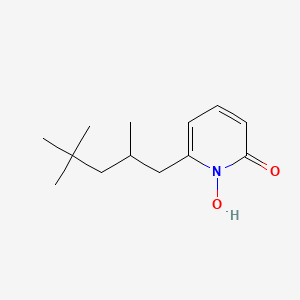
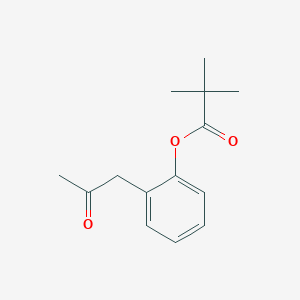
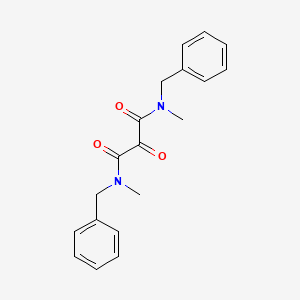
![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
